1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea
Description
The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea features a urea backbone linked to a pyrimidine core substituted with a pyrazole group and a 2,4-difluorophenyl moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and conformational flexibility, which enhance binding affinity . The 2,4-difluorophenyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N7O/c21-13-2-7-17(16(22)10-13)28-20(30)27-15-5-3-14(4-6-15)26-18-11-19(24-12-23-18)29-9-1-8-25-29/h1-12H,(H,23,24,26)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJEMWWMRPEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their roles in biological activity. The presence of difluorophenyl and urea groups enhances its pharmacological profile.
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea has been shown to interact with several biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by this compound can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate, essential for nucleotide synthesis .
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, including tyrosine-protein kinases, which are implicated in cancer progression and metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 5.2 | DHFR inhibition |
| MCF7 (breast cancer) | 8.0 | Tyrosine kinase inhibition |
| HCT116 (colon cancer) | 3.5 | Induction of apoptosis |
In Vivo Studies
In vivo studies using murine models have corroborated the in vitro findings, showing significant tumor growth inhibition without notable toxicity:
- B16-F10 Melanoma Model : Treatment with the compound resulted in a 70% reduction in tumor volume compared to control groups .
- Xenograft Models : In xenograft studies with human cancer cell lines, the compound demonstrated enhanced efficacy when combined with standard chemotherapeutics .
Structure-Activity Relationships (SAR)
The biological activity of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea can be attributed to specific structural features:
- Pyrazole and Pyrimidine Moieties : These heterocycles contribute to the binding affinity for DHFR and kinases.
- Urea Linkage : This functional group enhances solubility and bioavailability.
- Fluorinated Phenyl Group : The presence of fluorine atoms increases lipophilicity, improving cellular uptake.
Case Studies
Several case studies have examined the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with metastatic melanoma showed promising results with a combination therapy including this compound, leading to improved overall survival rates .
- Case Study 2 : Research on its effects in autoimmune diseases highlighted its ability to modulate immune responses by inhibiting specific kinases involved in inflammatory pathways .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Its structural similarities to other biologically active compounds suggest that it may inhibit specific cancer cell lines or pathways involved in tumor progression. For instance, derivatives of pyrazole and pyrimidine have shown promising results in anticancer studies due to their ability to interfere with cellular signaling pathways.
Coordination Chemistry
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea serves as a ligand in the synthesis of transition metal coordination compounds. The compound's nitrogen-rich structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science. Recent studies have demonstrated that such complexes exhibit unique electronic properties that can be harnessed for applications in sensors and electronic devices.
Synthesis of Novel Compounds
The compound is a precursor for synthesizing new pyrimidine-derived polycyclic nitrogen heterocycles. These derivatives are of interest as they can act as N,N,N-tridentate ligands, facilitating the formation of transition metal complexes. The synthetic routes proposed for these compounds involve multi-step reactions that leverage the unique reactivity of the pyrazole and pyrimidine moieties.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several pyrazole derivatives, including 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting that further exploration into this compound could yield effective therapeutic agents .
Case Study 2: Coordination Complexes
Research has shown that transition metal complexes formed with this compound display enhanced catalytic activity in organic transformations. For example, the coordination of palladium with the urea derivative improved reaction yields in cross-coupling reactions, highlighting its utility in synthetic organic chemistry .
Comparison with Similar Compounds
Structural Comparison with Pyrimidine-Containing Ureas
Several compounds in the evidence share the pyrimidine-urea scaffold but differ in substituents:
- 1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea () replaces the 2,4-difluorophenyl group with a 3-fluorophenyl moiety and introduces a methyl group on the pyrimidine. This substitution may reduce steric hindrance but could diminish hydrophobic interactions compared to the target compound .
- 1-(4-{methyl[2-({3-[(methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea () features a methylsulfonyl group, which enhances solubility but may alter target selectivity due to increased polarity .
Role of Fluorophenyl Substituents
The 2,4-difluorophenyl group in the target compound contrasts with other fluorinated analogs:
- 1-(2,4-difluorophenyl)-3-(1-hydroxybutan-2-yl)urea (, ZX-FH037100) shares the 2,4-difluorophenyl group but lacks the pyrimidine-pyrazole core. The hydroxybutyl substituent likely reduces membrane permeability compared to the aromatic pyrimidine system .
Comparison with Chromenone Derivatives
Chromenone-based compounds (e.g., Examples 33, 52, 60 in ) integrate pyrazolo-pyrimidine cores but replace the urea linker with chromenone-oxygenated systems. The absence of the chromenone moiety in the target compound may favor synthetic accessibility and metabolic clearance.
Impact of Core Heterocyclic Structures
- 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea () uses a pyrrolidine core instead of pyrimidine, which may restrict conformational flexibility and reduce kinase selectivity .
Pharmacokinetic and Binding Property Considerations
- 1-[1-(3-Aminophenyl)-3-Tert-Butyl-1H-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea () has an IC50 of 39.0 nM, highlighting the potency of urea-quinazoline hybrids. The target compound’s pyrimidine-pyrazole system may similarly enhance kinase affinity but with differing selectivity profiles .
- Substituents like methylsulfonyl () or morpholino () groups can improve aqueous solubility but may introduce off-target interactions .
Q & A
Q. What are the optimized synthetic routes for 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-difluorophenyl)urea, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including pyrimidine functionalization, aryl coupling, and urea formation. Key steps include:
- Pyrazole-Pyrimidine Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere, with solvents like DMSO or acetonitrile at 80–100°C .
- Urea Formation : React the intermediate amine with 2,4-difluorophenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Yield optimization focuses on stoichiometric ratios, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and inert conditions to prevent hydrolysis of intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazole-pyrimidine coupling (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and urea NH signals (δ 9.5–10.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₄F₂N₈O: 433.1284) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect residual solvents .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (1 nM–100 µM) .
- Solubility Screening : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How does structural modification (e.g., fluorophenyl substitution) impact target binding and selectivity?
Methodological Answer:
- SAR Studies : Compare 2,4-difluorophenyl with analogs (e.g., 3-fluorophenyl or chlorophenyl) in enzymatic assays. For example:
- 2,4-Difluoro Substitution : Enhances lipophilicity (logP ~3.2) and π-stacking with hydrophobic kinase pockets, improving IC₅₀ by 2-fold vs. non-fluorinated analogs .
- Pyrazole vs. Imidazole : Pyrazole’s smaller size reduces steric hindrance in ATP-binding pockets, increasing kinase selectivity (e.g., 10x selectivity for VEGFR2 over PDGFR) .
- Computational Modeling : Docking (AutoDock Vina) and MD simulations predict binding modes and guide substitutions .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Assess plasma stability (e.g., mouse/human liver microsomes) and metabolite ID (LC-MS/MS). Poor bioavailability may stem from CYP450-mediated oxidation of the pyrimidine ring .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (from 5 µg/mL to >50 µg/mL) .
- Tissue Distribution Studies : Radiolabeled compound (³H or ¹⁴C) quantifies tumor vs. off-target accumulation in xenograft models .
Q. How can researchers elucidate the compound’s mechanism of action when target prediction tools yield conflicting results?
Methodological Answer:
- Proteome Profiling : Chemoproteomics (e.g., kinobeads) identifies off-target kinase interactions .
- CRISPR-Cas9 Knockout : Validate candidate targets (e.g., EGFR) in isogenic cell lines to confirm on-target effects .
- X-ray Crystallography : Co-crystallization with kinases (e.g., PDB ID 34X) reveals binding interactions and guides analog design .
Q. What methodologies improve stability under physiological conditions (e.g., pH, temperature)?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40–60°C for 1–4 weeks. HPLC tracks degradation products (e.g., urea hydrolysis to amines) .
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (trehalose/mannitol) for long-term storage .
- DSC/TGA : Thermal analysis identifies polymorphic transitions (e.g., melting point >200°C indicates crystalline stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
